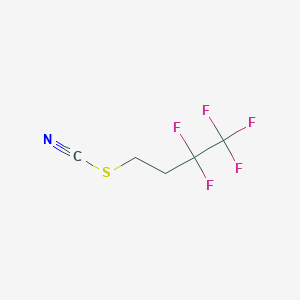
Phosphorocyanatidic chloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanatidic chloride fluoride is a complex chemical compound that combines elements of phosphorus, cyanide, chloride, and fluoride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanatidic chloride fluoride typically involves the reaction of phosphorus pentachloride (PCl5) with potassium cyanide (KCN) and potassium fluoride (KF) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{PCl}_5 + \text{KCN} + \text{KF} \rightarrow \text{this compound} + \text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reactants but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorocyanatidic chloride fluoride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phosphorocyanatidic oxide derivatives.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic substitution reactions where chloride or fluoride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Phosphorocyanatidic oxide derivatives.
Reduction: Phosphorocyanatidic hydride derivatives.
Substitution: Phosphorocyanatidic methoxide derivatives.
Aplicaciones Científicas De Investigación
Phosphorocyanatidic chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphorocyanatidic chloride fluoride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical outcomes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying receptor-ligand interactions.
Comparación Con Compuestos Similares
Phosphorocyanatidic chloride fluoride can be compared with similar compounds such as:
Phosphorocyanatidic bromide fluoride: Similar structure but with bromide instead of chloride.
Phosphorocyanatidic chloride iodide: Similar structure but with iodide instead of fluoride.
Uniqueness
This compound is unique due to its specific combination of elements, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
33042-59-0 |
|---|---|
Fórmula molecular |
CClFNO2P |
Peso molecular |
143.44 g/mol |
Nombre IUPAC |
[chloro(fluoro)phosphoryl] cyanate |
InChI |
InChI=1S/CClFNO2P/c2-7(3,5)6-1-4 |
Clave InChI |
BAAZRNVSCNPICX-UHFFFAOYSA-N |
SMILES canónico |
C(#N)OP(=O)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
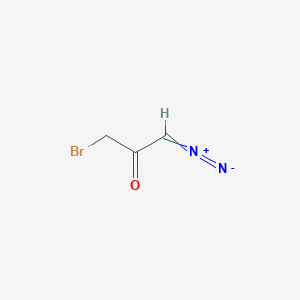
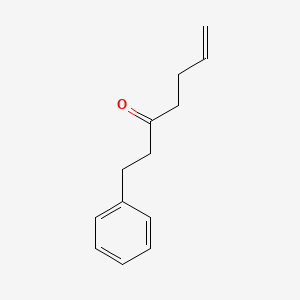
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)

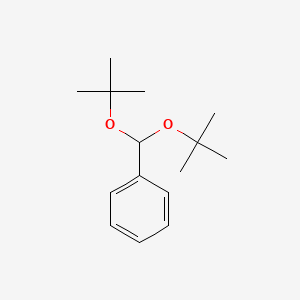
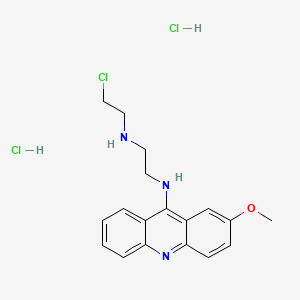



![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
